molecular formula C9H12N2O2 B11912995 7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 906456-05-1

7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B11912995
CAS No.: 906456-05-1
M. Wt: 180.20 g/mol
InChI Key: DQOIBJHKCVPVCF-UHFFFAOYSA-N
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Description

7-Vinyl-1,3-diazaspiro[4.4]nonane-2,4-dione: is a heterocyclic compound with a unique spiro structure It is characterized by a spiro linkage between a diazaspiro nonane ring and a dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Vinyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Vinyl-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The vinyl group allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups to the vinyl moiety.

Scientific Research Applications

Chemistry: In chemistry, 7-Vinyl-1,3-diazaspiro[44]nonane-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors. Its ability to interact with specific enzymes makes it a valuable tool in biochemical research.

Medicine: In medicinal chemistry, derivatives of 7-Vinyl-1,3-diazaspiro[4.4]nonane-2,4-dione are being explored for their potential therapeutic properties. These derivatives may act as inhibitors of certain enzymes or receptors, offering potential treatments for various diseases.

Industry: In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 7-Vinyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

    1,3-Diazaspiro[4.4]nonane-2,4-dione: A similar compound with a spiro linkage but without the vinyl group.

    7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione: Another derivative with methyl groups instead of the vinyl group.

Uniqueness: 7-Vinyl-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

906456-05-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

8-ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C9H12N2O2/c1-2-6-3-4-9(5-6)7(12)10-8(13)11-9/h2,6H,1,3-5H2,(H2,10,11,12,13)

InChI Key

DQOIBJHKCVPVCF-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC2(C1)C(=O)NC(=O)N2

Origin of Product

United States

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